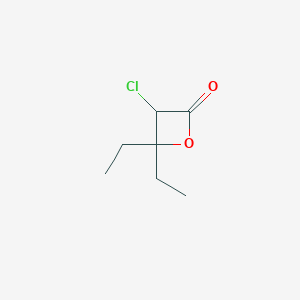
3-Chloro-4,4-diethyloxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,4-diethyloxetan-2-one is an organic compound with a unique structure that includes a chloro group and two ethyl groups attached to an oxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4-diethyloxetan-2-one typically involves the reaction of 3-chloro-2-oxetanone with diethyl zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for industrial applications.
化学反応の分析
Types of Reactions
3-Chloro-4,4-diethyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different products depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted oxetanes.
科学的研究の応用
3-Chloro-4,4-diethyloxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4,4-diethyloxetan-2-one involves its interaction with molecular targets through its functional groups. The chloro group and the oxetane ring play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
3-Chloro-2-oxetanone: A precursor in the synthesis of 3-Chloro-4,4-diethyloxetan-2-one.
4,4-Diethyloxetan-2-one: Lacks the chloro group but has similar structural features.
3-Chloro-4,4-dimethyloxetan-2-one: Similar structure with different alkyl groups.
Uniqueness
This compound is unique due to the presence of both chloro and ethyl groups on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
79930-61-3 |
|---|---|
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC名 |
3-chloro-4,4-diethyloxetan-2-one |
InChI |
InChI=1S/C7H11ClO2/c1-3-7(4-2)5(8)6(9)10-7/h5H,3-4H2,1-2H3 |
InChIキー |
FHFCZYASXIUGED-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(C(=O)O1)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
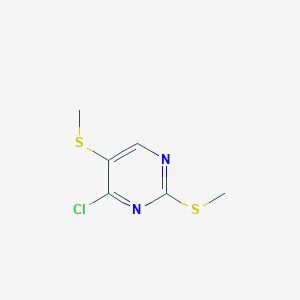
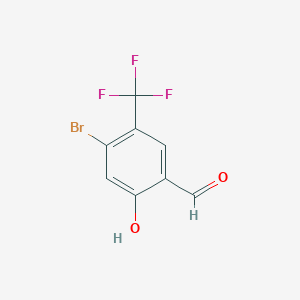
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
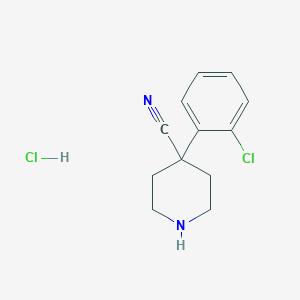
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
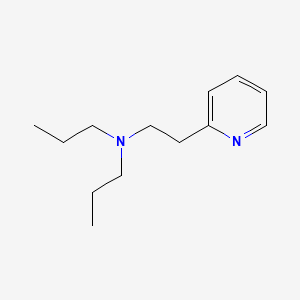
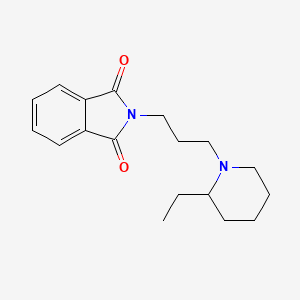

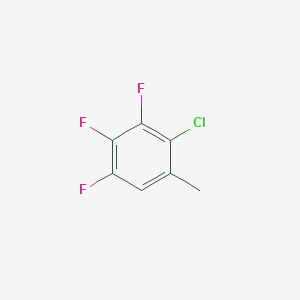
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
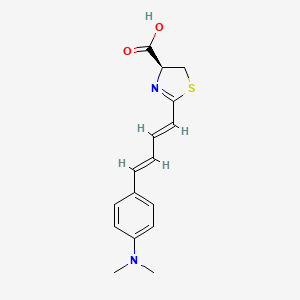
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
